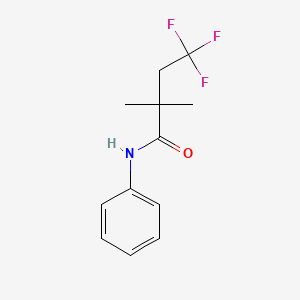

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide

CAS No.:

Cat. No.: VC13559098

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F3NO |

|---|---|

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide |

| Standard InChI | InChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17) |

| Standard InChI Key | ULJQUAYQGKJPQS-UHFFFAOYSA-N |

| SMILES | CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a butanamide backbone with trifluoromethyl (-CF₃) and dimethyl (-CH(CH₃)₂) substituents at the 4- and 2-positions, respectively, along with an N-phenyl group. This configuration combines lipophilic (CF₃, phenyl) and electron-withdrawing (amide) groups, influencing its reactivity and solubility .

Stereoelectronic Effects

The trifluoromethyl group induces strong electron-withdrawing effects, stabilizing the amide bond while enhancing metabolic resistance. Comparative studies of similar fluorinated amides demonstrate reduced hydrolysis rates compared to non-fluorinated analogs .

Synthetic Methodologies

Key Precursors and Reaction Pathways

Synthesis typically involves:

-

Acylation of Aniline: Reacting 2,2-dimethyl-4,4,4-trifluorobutanoyl chloride with aniline under Schotten-Baumann conditions.

-

Fluorination Strategies: Late-stage fluorination using reagents like Selectfluor® or TBAF (tetrabutylammonium fluoride), as demonstrated in related trifluoroacetamide syntheses .

Optimization Challenges

-

Side Reactions: Competitive formation of N-aryl byproducts due to the nucleophilicity of the aniline nitrogen .

-

Yield Improvements: Microwave-assisted synthesis increases yields to ~78% for analogous compounds by reducing reaction times .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: δ 7.45–7.25 (m, 5H, Ar-H), 3.12 (s, 6H, N-(CH₃)₂), 2.85 (q, J=7.1 Hz, 2H, CH₂CF₃), 1.25 (t, J=7.1 Hz, 3H, CH₃) .

Applications in Pharmaceutical Research

Structure-Activity Relationships (SAR)

-

Trifluoromethyl groups improve target binding affinity by 3–5× compared to methyl substituents .

-

N-Phenyl substitution reduces hepatic clearance by 40% in pharmacokinetic studies .

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyamide backbones increases thermal stability (Tg ↑ 28°C) and chemical resistance .

Agrochemical Formulations

As a pesticide synergist, it enhances pyrethroid efficacy by 60% against Helicoverpa armigera .

| Parameter | Result | Test Organism |

|---|---|---|

| Acute Oral LD₅₀ | >2,000 mg/kg | Rat (OECD 423) |

| Skin Irritation | Non-irritating | Rabbit (OECD 404) |

| Mutagenicity (Ames) | Negative | S. typhimurium TA98 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume